5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Description
Systematic IUPAC Nomenclature and Structural Representation
5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic aromatic compound with a benzodiazole core. The IUPAC name reflects its substituents:
- 1H-Benzodiazole : Indicates a benzene ring fused to a diazole (two adjacent nitrogen atoms) with a hydrogen atom at the first nitrogen position.
- 5-Chloro : A chlorine substituent at the fifth carbon of the benzene ring.
- 1-Methyl : A methyl group attached to the nitrogen at the first position of the diazole ring.
- 2-Carbaldehyde : An aldehyde functional group (-CHO) at the second carbon of the diazole ring.
Structural Features :
- Benzodiazole Core : A bicyclic system with a benzene ring fused to a diazole ring.
- Substituents :
SMILES Notation :CN1C2=C(C=C(C=C2)Cl)N=C1C=O
This notation captures the connectivity of the benzodiazole core, substituents, and functional groups.
CAS Registry Number and Alternative Chemical Designations
Registry Data :
Molecular Formula and Weight Calculations
| Element | Atomic Mass (g/mol) | Number of Atoms | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon (C) | 12.01 | 9 | 108.09 |
| Hydrogen (H) | 1.008 | 7 | 7.056 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 |
| Nitrogen (N) | 14.01 | 2 | 28.02 |
| Oxygen (O) | 16.00 | 1 | 16.00 |
| Total | 194.586 g/mol |
Isomeric Considerations and Tautomeric Forms
Isomerism :
- Geometric Isomerism : Not applicable due to the absence of double bonds with substituents on either side.
- Constitutional Isomerism : Not relevant as the connectivity of substituents is fixed.
Tautomerism :
Benzodiazoles exhibit annular tautomerism due to proton transfer between nitrogen atoms. However, the 1-methyl group in this compound stabilizes the 1H-tautomer (proton on N1), preventing tautomerization. The aldehyde group at C2 further restricts flexibility, locking the structure in a single tautomeric form.
Key Factors Influencing Tautomer Stability :
- 1-Methyl Group : Steric and electronic effects favor the 1H-tautomer.
- Aldehyde Group : Electron-withdrawing effects stabilize the carbonyl group, reducing resonance contributions to tautomerism.
Properties
IUPAC Name |
5-chloro-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXFEZWIFQFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Reagent Formation : DMF reacts with POCl₃ to form the chloroiminium ion intermediate, a potent electrophile.
-
Electrophilic Attack : The chloroiminium ion attacks the electron-rich 2-position of the benzodiazole ring, forming a formylated intermediate.
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Hydrolysis : Quenching with aqueous base or water yields the aldehyde product.
Procedure and Conditions
Table 1: Optimization of Vilsmeier–Haack Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.5–2.0 | Maximizes electrophile concentration |
| Reaction Time | 8–10 hours | Balances conversion vs. side reactions |
| Temperature | 80–85°C | Ensures reagent activity without decomposition |
| Purification Method | Silica gel chromatography (hexane:EtOAc 7:3) | Achieves >95% purity |
Yield : 60–75%, depending on precursor purity and reaction control.
Alternative Synthetic Routes
Nucleophilic Substitution Followed by Oxidation
This two-step approach involves introducing a hydroxymethyl group at the 2-position, followed by oxidation to the aldehyde.
Table 2: Comparative Performance of Oxidizing Agents
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PCC | CH₂Cl₂ | 4 | 65 |
| MnO₂ | Toluene | 8 | 50 |
| Swern Oxidation | THF | 3 | 70 |
Advantages : Avoids harsh acidic conditions.
Limitations : Lower overall yield (50–70%) due to intermediate isolation losses.
Direct Formylation via Duff Reaction
The Duff reaction employs hexamine as a formylating agent under acidic conditions. While less common for benzodiazoles, it offers a metal-free alternative.
-
Conditions : 5-Chloro-1-methylbenzodiazole, hexamine (2 equiv), trifluoroacetic acid (TFA), 100°C, 24 hours.
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Yield : 40–55%.
-
Challenge : Over-oxidation to carboxylic acids necessitates precise stoichiometric control.
Industrial-Scale Production Considerations
Scaling the Vilsmeier–Haack reaction requires addressing exothermicity and reagent handling:
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Continuous Flow Systems : Mitigate thermal runaway risks by maintaining tight temperature control.
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Solvent Recovery : DMF and POCl₃ are recycled via distillation, reducing waste.
-
Catalytic Enhancements : Substituents on the benzodiazole ring (e.g., methyl groups) accelerate formylation kinetics, enabling shorter batch cycles.
Table 3: Pilot-Scale Performance Metrics
| Metric | Laboratory Scale | Pilot Plant (50 L) |
|---|---|---|
| Batch Time | 10 hours | 8 hours |
| Yield | 70% | 68% |
| Purity | 95% | 93% |
| DMF Recovery Rate | N/A | 85% |
Comparative Analysis of Synthetic Methods
Table 4: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Vilsmeier–Haack | 60–75 | 95–98 | High | Corrosive reagents, acidic waste |
| Nucleophilic Oxidation | 50–70 | 90–94 | Moderate | Multi-step, intermediate isolation |
| Duff Reaction | 40–55 | 85–90 | Low | Over-oxidation, low efficiency |
Key Insight : The Vilsmeier–Haack method remains the gold standard for balancing yield and scalability, despite environmental concerns .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)
Major Products Formed
Oxidation: 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid
Reduction: 5-chloro-1-methyl-1H-1,3-benzodiazole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of key enzymes or disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Findings :
- Chlorine Position : The 5-chloro isomer (target compound) may exhibit stronger intramolecular charge transfer compared to the 6-chloro analog due to proximity to the carbaldehyde group .
- Fluorine Substitution : The 5-chloro-6-fluoro derivative (CAS 1263378-80-8) shows enhanced thermal stability and reactivity in cross-coupling reactions, attributed to fluorine’s electronegativity .
- Methoxy vs. Chloro : Methoxy-substituted derivatives (e.g., 6-methoxy) demonstrate higher solubility in aqueous media but reduced electrophilicity compared to chloro analogs .
Steric and Functional Group Modifications
Key Findings :
- Pyrazole Derivatives : Pyrazole-based analogs (e.g., CAS 350997-70-5) exhibit lower melting points and altered pharmacokinetic profiles due to reduced aromatic conjugation .
- Alkyl Chain Modifications : Compounds with extended alkyl chains (e.g., 5-chloropentyl in CAS 1258650-81-5) show improved membrane permeability but may face metabolic instability .
Biological Activity
5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉ClN₂O, with a molecular weight of approximately 180.63 g/mol. Its structure features a benzodiazole ring with a chlorine atom at the 5-position and a methyl group at the 1-position, along with a carbaldehyde functional group at the 2-position. These characteristics contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been extensively studied. For example, some related compounds have shown moderate activity against various cancer cell lines with IC50 values around 92.4 µM across multiple types of cancer cells, including lung and colon adenocarcinomas . The presence of the chloro group in the structure is believed to enhance these activities.
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (CXF HT-29) | 92.4 |
| Human lung adenocarcinoma (LXFA 629) | Moderate |
The mechanism by which benzodiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For instance, they may inhibit key enzymes involved in cancer cell proliferation or microbial growth. The presence of functional groups such as aldehydes can facilitate these interactions through hydrogen bonding or electrophilic attack on nucleophilic sites within enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial properties of various benzodiazole derivatives against E. coli and S. aureus. The results indicated that while some compounds were ineffective against E. coli, others showed significant activity against S. aureus .
- Anticancer Screening : In vitro tests on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition : Research has shown that related compounds can inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and microbial resistance .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | 3-methyl-1-aryl-pyrazolone | POCl₃, DMF, reflux | 60-75% | |
| Nucleophilic substitution | 5-chloro intermediate | Phenol, K₂CO₃, THF, 80°C | 50-65% |
How is the structural characterization of this compound performed?
Basic Question
Characterization involves:
Q. Table 2: Key Characterization Data
| Technique | Key Data | Reference |
|---|---|---|
| X-ray Crystallography | Space group P2₁/c, R = 0.035 | |
| ¹H NMR (DMSO-d₆) | δ 9.82 (s, 1H, CHO) |
What are the key safety considerations when handling this compound?
Basic Question
- PPE : Use gloves, lab coat, and eye protection.
- Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .
How can X-ray crystallography data be optimized for this compound using SHELX software?
Advanced Question
Methodology :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise.
- Refinement : In SHELXL, apply TWIN and BASF commands for twinned crystals.
- Validation : Check R-factor convergence (target < 0.05) and electron density maps for missing atoms .
What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Advanced Question
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data.
- Polymorphism Screening : Recrystallize in different solvents (e.g., DCM vs. EtOH) to identify alternate crystal forms.
- Computational Modeling : Use Density Functional Theory (DFT) to simulate NMR shifts and compare with experimental data .
How can computational methods predict the reactivity of the aldehyde group?
Advanced Question
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvation effects on aldehyde reactivity in polar vs. nonpolar solvents.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using MOE software .
What experimental design considerations are critical for studying its bioactivity?
Advanced Question
- In-Vitro Assays : Use cell lines (e.g., HeLa) with controlled pH (7.4) and temperature (37°C).
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM; include positive/negative controls.
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver S9 fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
